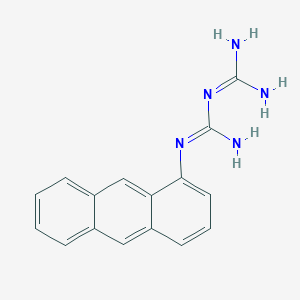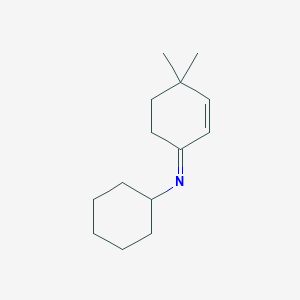
1,3,2,4,5-Dioxadithiazine, 6-(trichloromethyl)-, 2,2,4,4-tetraoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2,4,5-Dioxadithiazine, 6-(trichloromethyl)-, 2,2,4,4-tetraoxide is a chemical compound with the molecular formula C2Cl3NO6S2 and a molecular weight of 304.49 g/mol . This compound is known for its unique structure, which includes a dioxadithiazine ring and a trichloromethyl group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 1,3,2,4,5-Dioxadithiazine, 6-(trichloromethyl)-, 2,2,4,4-tetraoxide involves specific reaction conditions and reagents. The synthetic routes typically include the reaction of trichloromethyl compounds with sulfur and nitrogen-containing reagents under controlled conditions . Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
1,3,2,4,5-Dioxadithiazine, 6-(trichloromethyl)-, 2,2,4,4-tetraoxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The trichloromethyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Aplicaciones Científicas De Investigación
1,3,2,4,5-Dioxadithiazine, 6-(trichloromethyl)-, 2,2,4,4-tetraoxide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3,2,4,5-Dioxadithiazine, 6-(trichloromethyl)-, 2,2,4,4-tetraoxide involves its interaction with molecular targets and pathways. The compound can interact with specific enzymes and proteins, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1,3,2,4,5-Dioxadithiazine, 6-(trichloromethyl)-, 2,2,4,4-tetraoxide can be compared with other similar compounds, such as:
1,3,2,4,5-Dioxadithiazine derivatives: These compounds have similar structures but different substituents, leading to variations in their chemical properties and applications.
Trichloromethyl compounds: Compounds with trichloromethyl groups exhibit similar reactivity and can undergo similar chemical reactions.
Sulfur-nitrogen heterocycles: These compounds share the dioxadithiazine ring structure and have comparable chemical behavior.
This compound’s uniqueness lies in its specific combination of functional groups and its versatile reactivity, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
58010-14-3 |
|---|---|
Fórmula molecular |
C2Cl3NO6S2 |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
6-(trichloromethyl)-1,3,2,4,5-dioxadithiazine 2,2,4,4-tetraoxide |
InChI |
InChI=1S/C2Cl3NO6S2/c3-2(4,5)1-6-13(7,8)12-14(9,10)11-1 |
Clave InChI |
JKQIAPXLGCRYLG-UHFFFAOYSA-N |
SMILES canónico |
C1(=NS(=O)(=O)OS(=O)(=O)O1)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


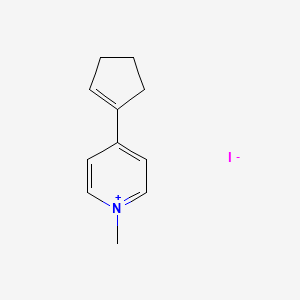
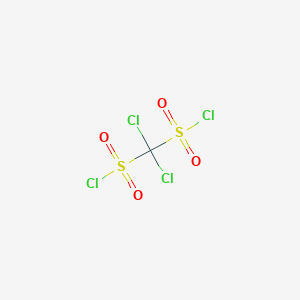
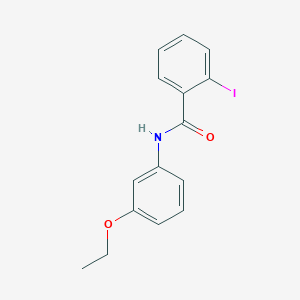
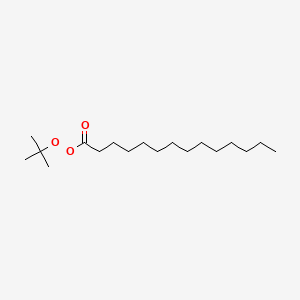
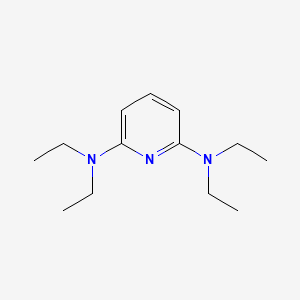
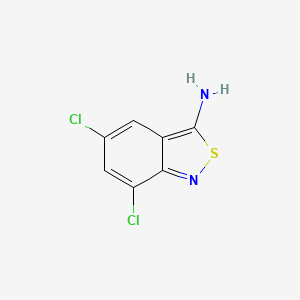
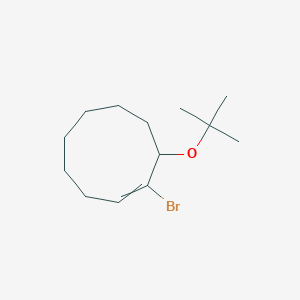
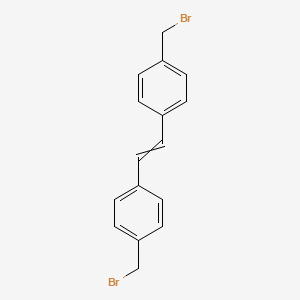
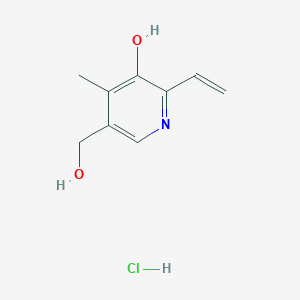
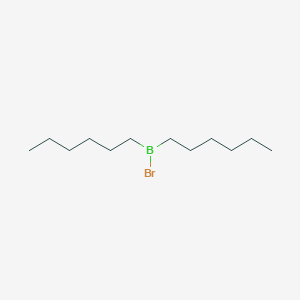
![3-[3-(Naphthalen-2-yl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14618389.png)
